![molecular formula C16H14BrN5O B11708908 N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE is a complex organic compound known for its unique chemical structure and properties. This compound features a benzotriazole moiety, a bromobenzene ring, and a hydrazide group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE typically involves the condensation of 1H-1,2,3-benzotriazole with 4-bromobenzohydrazide under specific reaction conditions. The process may include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzotriazole oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes and proteins, modulating their activity. The hydrazide group may form covalent bonds with biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(2,3-DIMETHOXYBENZYLIDENE)ACETOHYDRAZIDE
- 2-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N’-(4-HYDROXYBENZYLIDENE)ACETOHYDRAZIDE
Uniqueness
N’-[(2E)-1-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPAN-2-YLIDENE]-4-BROMOBENZOHYDRAZIDE is unique due to the presence of the bromine atom in the benzene ring, which imparts distinct chemical reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H14BrN5O |
|---|---|
Peso molecular |
372.22 g/mol |
Nombre IUPAC |
N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]-4-bromobenzamide |
InChI |
InChI=1S/C16H14BrN5O/c1-11(10-22-15-5-3-2-4-14(15)19-21-22)18-20-16(23)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,20,23)/b18-11+ |
Clave InChI |
LSDUBEVQVZCJOU-WOJGMQOQSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CN2C3=CC=CC=C3N=N2 |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2C3=CC=CC=C3N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


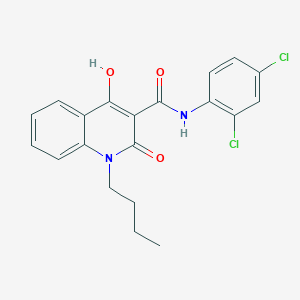
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
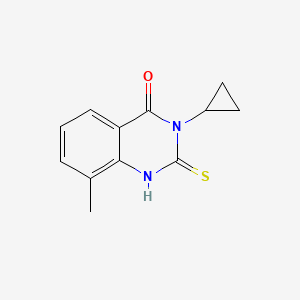
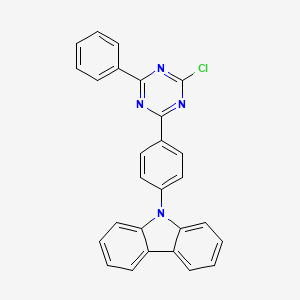
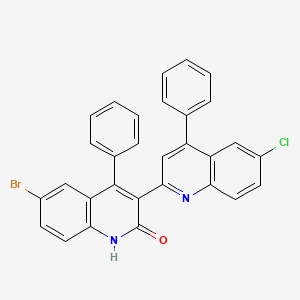
![2,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B11708898.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
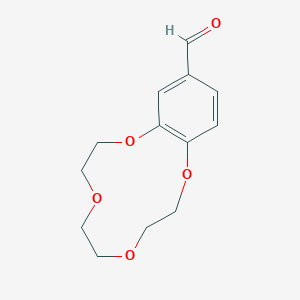
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
